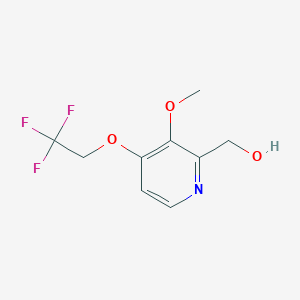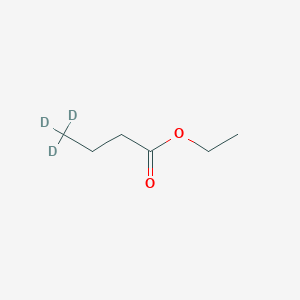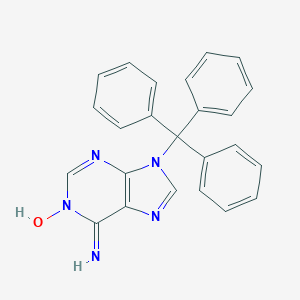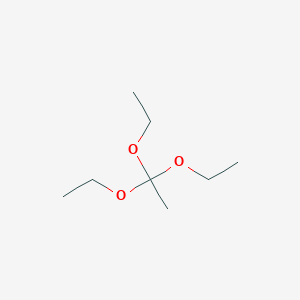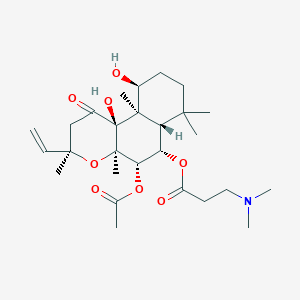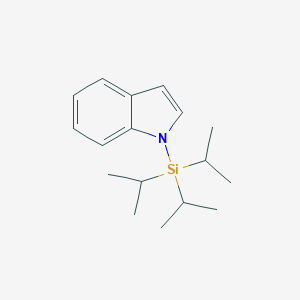
1-(Triisopropylsilyl)indole
Vue d'ensemble
Description
1-(Triisopropylsilyl)indole is a useful research compound. Its molecular formula is C17H27NSi and its molecular weight is 273.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions multicomposants
Les indoles, y compris le « 1-(Triisopropylsilyl)indole », sont parmi les échafaudages hétérocycliques azotés les plus polyvalents et les plus courants et sont fréquemment utilisés dans la synthèse de divers composés organiques . Ils jouent un rôle crucial dans les réactions multicomposants pour la synthèse de divers composés hétérocycliques .
Synthèse d'indoles complexes
Le « this compound » peut être utilisé dans des réactions de métallation, soit par abstraction directe de protons, soit par métallation ortho dirigée (DOM), soit par échange halogène-métal, qui sont extrêmement utiles pour la conversion de matières premières simples de l'indole en produits complexes de l'indole .
Synthèse de produits naturels
Les réactions de métallation du « this compound » ont été utilisées dans la synthèse d'indoles complexes, y compris des produits naturels de l'indole .
Synthèse de molécules biologiquement actives
Le système cyclique indole, y compris le « this compound », est répandu dans les systèmes biochimiques et les molécules biologiquement actives .
Synthèse de chimie médicinale
Le système cyclique indole, y compris le « this compound », est utilisé en chimie médicinale sous la forme de médicaments .
Applications en matière de saveurs et de parfums
L'indole, y compris le « this compound », a également une valeur pour les applications en matière de saveurs et de parfums, par exemple, dans l'industrie alimentaire ou la parfumerie .
Safety and Hazards
Propriétés
IUPAC Name |
indol-1-yl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NSi/c1-13(2)19(14(3)4,15(5)6)18-12-11-16-9-7-8-10-17(16)18/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGQSALLXQDVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466626 | |
| Record name | 1-(Triisopropylsilyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123191-00-4 | |
| Record name | 1-(Triisopropylsilyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Triisopropylsilyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-(Triisopropylsilyl)indole useful in organic synthesis?
A1: this compound is a valuable reagent in organic synthesis due to its ability to undergo selective lithiation at the C-3 position. [, , ] This selectivity allows for the introduction of various electrophiles at the C-3 position, leading to the synthesis of diverse indole derivatives. Indoles are important structural motifs found in many natural products and pharmaceuticals, making the selective functionalization of the indole ring highly valuable.
Q2: What challenges are associated with the lithiation of this compound?
A2: Direct lithiation of this compound with alkyllithium reagents can lead to undesired side reactions. [, ] One such reaction is the migration of the triisopropylsilyl group from the nitrogen atom to the C-2 position, resulting in the formation of 2-lithiated indole as a significant byproduct. This migration diminishes the yield of the desired 3-lithiated indole, which is crucial for further transformations.
Q3: Are there alternative approaches to overcome the limitations of direct lithiation?
A3: Yes, an alternative method involves the use of 3-iodoindole as a starting material. [] Reacting 3-iodoindole with ethylmagnesium bromide allows for a selective iodine-magnesium exchange reaction. This generates the desired 3-magnesio indole without significant rearrangement to the 2-magnesio species. This approach offers a more efficient and selective route to functionalize the C-3 position of the indole ring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![4-Phenyl-4h-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B44222.png)

![6-CHLORO-1-[(3-BROMO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE](/img/structure/B44224.png)
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)
